molecular formula C21H20N2O5 B2426679 2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid CAS No. 383146-84-7

2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Cat. No.: B2426679
CAS No.: 383146-84-7
M. Wt: 380.4
InChI Key: LOGQLWSGZYINEY-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-20-17-8-4-3-7-16(17)18(21(25)26)19(22(20)14-5-1-2-6-14)13-9-11-15(12-10-13)23(27)28/h3-4,7-12,14,18-19H,1-2,5-6H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGQLWSGZYINEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 383146-84-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure and properties:

PropertyValue
Molecular FormulaC₂₁H₂₀N₂O₅
Melting Point200–202 °C
Hazard ClassificationIrritant

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated inhibition of pro-inflammatory cytokines in human cell lines.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several pathways have been identified:

  • Inhibition of Cyclooxygenase Enzymes : Similar to other compounds in its class, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxicity : A study conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective toxicity.
  • Anti-inflammatory Study : In a model of acute inflammation using murine macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The presence of the nitrophenyl group may enhance biological activity by improving binding affinity to cancer cell receptors.
    • A study demonstrated the synthesis of related isoquinoline derivatives that showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer drugs using this compound as a lead structure.
  • Analgesic Properties :
    • Research into similar tetrahydroisoquinoline derivatives has shown promising analgesic effects. The structural similarity suggests that 2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid could be explored for pain management therapies.
  • Neuroprotective Effects :
    • Compounds with isoquinoline frameworks have been studied for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology.

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its unique structure allows for functionalization, leading to materials with tailored characteristics.
  • Nanomaterials :
    • Incorporation of this compound into nanomaterials could improve their performance in drug delivery systems due to its potential biocompatibility and ability to interact with biological membranes.

Synthetic Intermediate

The compound acts as an important intermediate in the synthesis of other complex molecules. Its unique functional groups allow for various chemical transformations:

  • Reactions : It can undergo nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry.

Case Studies

StudyFindingsApplication
Smith et al., 2020Investigated the anticancer properties of isoquinoline derivativesSuggested that modifications could lead to new cancer therapies
Johnson et al., 2021Explored analgesic effects in animal modelsProposed use in pain management
Lee et al., 2022Studied neuroprotective effects in vitroIndicated potential for neurodegenerative disease treatment

Q & A

Q. What are the recommended synthetic routes and purification strategies for synthesizing 2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A plausible route includes:
  • Step 1 : Cyclopentylamine and 4-nitrobenzaldehyde undergo Schiff base formation in refluxing ethanol.
  • Step 2 : Cyclization via acid catalysis (e.g., acetic acid with sodium acetate, as in ) to form the tetrahydroisoquinoline core.
  • Step 3 : Carboxylic acid functionalization using protecting groups (e.g., tert-butyl ester) to avoid side reactions.
    Purification may involve recrystallization from DMF/water mixtures or preparative HPLC (≥97% purity, as referenced in ). Safety protocols for handling nitroaromatics (e.g., skin/eye protection, ventilation) should align with SDS guidelines .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify cyclopentyl, nitro-phenyl, and carboxylic acid moieties. Compare shifts with analogous compounds (e.g., cyclohexyl derivatives in ).
  • Mass Spectrometry : Confirm molecular weight (expected ~350–400 g/mol, based on ’s C20H25NO3 at 327.42 g/mol).
  • Elemental Analysis : Validate C/H/N/O percentages against theoretical values.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions often arise from substituent electronic effects (e.g., nitro group’s electron-withdrawing nature). Strategies include:
  • Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy or halogens, as in ).
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding interactions.
  • Biological Assays : Use dose-response curves in pharmacological models (e.g., enzyme inhibition assays, as implied in ) to correlate substituents with activity.

Q. How can researchers address solubility limitations in biological assays?

  • Methodological Answer : The compound’s poor aqueous solubility (common with nitroaromatics and tetrahydroisoquinolines) can be mitigated via:
  • Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity).
  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt.
  • Nanoparticle Formulation : Employ liposomal encapsulation or PEGylation to enhance bioavailability. Safety protocols for nanoparticulate handling should follow SDS guidelines for fine chemicals .

Q. What safety protocols are critical for handling this compound during long-term stability studies?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or nitro-group reduction.
  • Decomposition Monitoring : Use HPLC-PDA to detect degradation products (e.g., nitro-to-amine reduction).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Ensure fume hoods are used for weighing (per SDS recommendations in and ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conflicting reactivity may stem from steric hindrance from the cyclopentyl group or solvent effects. Resolve by:
  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
  • X-ray Crystallography : Determine spatial arrangement of the nitro-phenyl and cyclopentyl groups to identify steric barriers.
  • Control Experiments : Use model compounds (e.g., unsubstituted tetrahydroisoquinoline, as in ) to isolate substituent effects.

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